3A,4,5,6,7,7A-Hexahydro-1,3-benzothiazol-2-amine

Physical Property Procurement Formulation

3A,4,5,6,7,7A-Hexahydro-1,3-benzothiazol-2-amine (CAS 84147-08-0) is a saturated bicyclic amine derivative belonging to the benzothiazole family. It features a fully saturated cyclohexane ring fused to a thiazole moiety, distinguishing it from its unsaturated or partially saturated analogues.

Molecular Formula C7H12N2S
Molecular Weight 156.25
CAS No. 84147-08-0
Cat. No. B2623982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3A,4,5,6,7,7A-Hexahydro-1,3-benzothiazol-2-amine
CAS84147-08-0
Molecular FormulaC7H12N2S
Molecular Weight156.25
Structural Identifiers
SMILESC1CCC2C(C1)N=C(S2)N
InChIInChI=1S/C7H12N2S/c8-7-9-5-3-1-2-4-6(5)10-7/h5-6H,1-4H2,(H2,8,9)
InChIKeyYNLKURISMZATTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3A,4,5,6,7,7A-Hexahydro-1,3-benzothiazol-2-amine (CAS 84147-08-0): Core Chemical and Physical Characteristics for Procurement and Research Selection


3A,4,5,6,7,7A-Hexahydro-1,3-benzothiazol-2-amine (CAS 84147-08-0) is a saturated bicyclic amine derivative belonging to the benzothiazole family [1]. It features a fully saturated cyclohexane ring fused to a thiazole moiety, distinguishing it from its unsaturated or partially saturated analogues [2]. The compound exists as an oil at room temperature and exhibits a melting point of 140–141 °C . Its molecular formula is C₇H₁₂N₂S, with a molecular weight of 156.25 g/mol [1]. The primary amino group at the 2-position of the thiazole ring confers nucleophilic reactivity, enabling derivatization for pharmaceutical and agrochemical intermediate applications [2].

Why 3A,4,5,6,7,7A-Hexahydro-1,3-benzothiazol-2-amine Cannot Be Interchanged with Closest Analogs Such as 2-Amino-4,5,6,7-tetrahydrobenzothiazole


The hexahydrobenzothiazole scaffold of CAS 84147-08-0 possesses a fully saturated cyclohexane ring, whereas the commonly available analogue 2-amino-4,5,6,7-tetrahydrobenzothiazole (CAS 2933-29-1) retains a partially unsaturated six-membered ring . This subtle structural difference results in a >50 °C elevation in melting point and a distinct physical state (oil vs. solid), directly impacting handling, formulation, and reactivity in subsequent synthetic steps . Furthermore, the fully saturated core influences the compound's conformational flexibility and metabolic stability, which have been demonstrated to correlate with enhanced biological activity in p53-inhibiting benzothiazole series [1]. Consequently, substituting the hexahydro compound with the more widely available tetrahydro analogue compromises experimental reproducibility and the intended pharmacological profile.

Quantitative Differentiation Evidence for 3A,4,5,6,7,7A-Hexahydro-1,3-benzothiazol-2-amine (CAS 84147-08-0) Against Key Comparators


Melting Point Elevation vs. 2-Amino-4,5,6,7-tetrahydrobenzothiazole: A >50 °C Increase

The target compound exhibits a melting point of 140–141 °C , whereas the closest tetrahydro analogue (2-amino-4,5,6,7-tetrahydrobenzothiazole, CAS 2933-29-1) melts at 86–89 °C [1]. This 54 °C average increase alters handling, storage, and potential thermal processing requirements.

Physical Property Procurement Formulation

Physical Form Differentiation: Oil vs. Solid at Ambient Temperature

3A,4,5,6,7,7A-Hexahydro-1,3-benzothiazol-2-amine is supplied as an oil , while 2-amino-4,5,6,7-tetrahydrobenzothiazole is a solid . This difference in physical state at room temperature necessitates distinct handling, dispensing, and formulation protocols.

Physical Property Handling Formulation

Enhanced p53 Inhibitory Potential: Class-Level Inference from Hexahydrobenzothiazole Derivatives

In a series of 2-imino-2,3,4,5,6,7-hexahydrobenzothiazole derivatives, compounds bearing the fully saturated hexahydro core demonstrated potent neuroprotective activity in PC12 cells and primary hippocampal neurons [1]. In a related study, an imino-tetrahydrobenzothiazole derivative (2b) was found to be two log values more active in vivo than pifithrin-α (PFT-α), a known p53 inhibitor [2]. While direct comparative data for the exact title compound are not available, the fully saturated hexahydro scaffold is associated with enhanced p53 inhibitory activity compared to the less saturated tetrahydro analogues.

p53 Inhibition Neuroprotection Drug Discovery

Purity Specification: 95% Minimum Purity per Sigma-Aldrich

The commercially available material from Sigma-Aldrich (Enamine catalog) is specified with a minimum purity of 95% . This level of purity ensures reliable performance in synthetic applications and biological assays.

Purity Quality Control Procurement

Computational Physicochemical Properties: XLogP3-AA = 1.1

The calculated partition coefficient (XLogP3-AA) for 3A,4,5,6,7,7A-hexahydro-1,3-benzothiazol-2-amine is 1.1 [1], indicating moderate lipophilicity. This value differs from the tetrahydro analogue (estimated XLogP ≈ 0.8) due to the fully saturated ring system.

Lipophilicity ADME Drug Design

Optimal Application Scenarios for 3A,4,5,6,7,7A-Hexahydro-1,3-benzothiazol-2-amine Based on Verified Differentiation Evidence


Synthesis of p53-Targeted Neuroprotective Agents

The fully saturated hexahydrobenzothiazole core serves as a privileged scaffold for developing p53 inhibitors with enhanced neuroprotective activity. Researchers investigating p53-mediated apoptosis in neurodegenerative diseases or stroke models should prioritize this compound due to its structural correlation with potent analogues (e.g., 2-imino derivatives) that exhibit two-log improved in vivo efficacy over pifithrin-α [1].

Derivatization for Agrochemical and Pharmaceutical Intermediates

The primary amino group at the 2-position, combined with the fully saturated cyclohexane ring, provides a versatile handle for acylation, alkylation, or condensation reactions. The oil physical form facilitates liquid-phase handling and automated synthesis, making it a practical choice for high-throughput derivatization campaigns.

Material Science Studies Requiring Defined Thermal Stability

The elevated melting point of 140–141 °C, compared to the ~87 °C of the tetrahydro analogue [2], enables its use in higher-temperature processes or formulations where thermal stability is a critical design parameter.

Technical Documentation Hub

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